The synthesis of Tubotin typically involves the reaction of tin tetrachloride with organic ligands. A common synthetic route includes:
Tubotin has a complex molecular structure characterized by a tin atom bonded to an organic moiety that includes sulfur. The structural formula can be represented as follows:
Tubotin participates in various chemical reactions, including:
The products formed depend on the specific reagents and conditions used. For instance, oxidation may yield tin dioxide, while substitution can lead to diverse organotin derivatives.
The mechanism of action of Tubotin involves its interaction with cellular components, particularly proteins and enzymes. It is known to bind to sulfhydryl groups within proteins, inhibiting their function. This interaction disrupts various cellular processes, including:
Research indicates that Tubotin may induce apoptosis through the suppression of DNA synthesis and expression of genes associated with programmed cell death.
Tubotin exhibits several notable physical and chemical properties:
Tubotin has several scientific applications across different fields:
Fragment-based drug discovery (FBDD) identifies low-molecular-weight compounds (typically 150–300 Da) binding to distinct tubulin pockets with high ligand efficiency. These fragments serve as starting points for constructing potent inhibitors through iterative optimization. FBDD is particularly advantageous for tubulin due to its structural complexity and multiple ligand-binding sites beyond classical targets like taxane, vinca, and colchicine domains [3] [8].
A landmark study utilized X-ray crystallographic fragment screening against tubulin, employing a diverse library of 56 chemically unique fragments. This approach identified 10 distinct binding sites, six of which were novel (e.g., the intradimer interface, longitudinal interface, and α-tubulin lateral groove) [3]. Fragment binding affinities (Kd values) ranged from 0.1 mM to 1.5 mM, validated through isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [1] [3]. Computational methods complemented experimental screening: Virtual fragment screening of the Enamine library identified glycybridin B as a putative maytansine-site binder, prompting total synthesis efforts for validation [8].
Table 1: Fragment Screening Hits Against Tubulin
Fragment Structure | Binding Site | Ligand Efficiency (LE) | Affinity (Kd) | Optimization Potential |
---|---|---|---|---|
Quinolin-4-ol | Novel longitudinal interface | 0.42 kcal/mol·HA⁻¹ | 320 μM | High (scaffold hopping) |
Indole-2-carboxylic acid | α-tubulin lateral groove | 0.38 kcal/mol·HA⁻¹ | 780 μM | Moderate |
Thienopyrimidine | Inter-dimer interface | 0.45 kcal/mol·HA⁻¹ | 150 μM | High (yielded Microtubins) |
Benzothiazole | Colchicine site | 0.35 kcal/mol·HA⁻¹ | 1.2 mM | Low |
Fragment evolution yielded clinically significant leads. For example, the "Microtubins"—synthetic thienopyrimidine derivatives—originated from fragment screening and demonstrated nanomolar cytotoxicity against HeLa, glioblastoma, and multidrug-resistant lung carcinoma cells. Critically, they exhibited no competition with vinca alkaloids or colchicine, indicating a novel mechanism [5]. Similarly, the fragment-to-lead optimization of Todalam exploited the inter-dimer interface (Site 8), evolving from low-affinity hits to compounds with sub-μM tubulin polymerization inhibition [3] [8].
X-ray crystallography provides atomic-resolution insights into fragment-tubulin interactions, enabling structure-guided optimization. Tubulin’s conformational plasticity—manifested in curved (unpolymerized) versus straight (polymerized) states—demands crystallization systems that stabilize distinct conformations. The T2R-TTL system (tubulin-stathmin-RB3/tubulin tyrosine ligase) stabilizes curved dimers suitable for ligand screening [8].
Fragment merging and linking strategies dominate optimization:
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